molecular formula C23H21N3O3 B5907500 4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide

4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide

Cat. No.: B5907500
M. Wt: 387.4 g/mol
InChI Key: RDUQUWAMZQRRCM-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PB-28 and belongs to the family of phenylbutanamides.

Mechanism of Action

The mechanism of action of PB-28 is not fully understood. However, it has been suggested that PB-28 acts as a selective androgen receptor modulator (SARM) and binds to androgen receptors in the body. This binding results in the activation of certain genes that are responsible for the anti-cancer, anti-inflammatory, and analgesic effects of PB-28.
Biochemical and Physiological Effects:
PB-28 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PB-28 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, PB-28 has been shown to reduce pain by activating certain pain receptors in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of PB-28 in lab experiments is its high potency and selectivity. This makes it an ideal compound for testing against various types of cancer cells and inflammatory conditions. However, one of the limitations of PB-28 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of PB-28. One of the main areas of research is the development of more potent and selective SARMs for the treatment of various diseases. Furthermore, the potential applications of PB-28 in the treatment of pain and opioid addiction are still being explored. Finally, the development of new synthesis methods for PB-28 and its analogs is also an area of interest for future research.
Conclusion:
In conclusion, PB-28 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to exhibit anti-cancer, anti-inflammatory, and analgesic properties, and has been studied extensively for its potential applications in the treatment of various diseases. PB-28 has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of PB-28 involves the reaction of 4-oxo-N-phenylbutanamide with 3-phenoxybenzaldehyde hydrazone. The reaction takes place under reflux conditions in ethanol and yields PB-28 as a yellow solid.

Scientific Research Applications

PB-28 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties and has been tested against various types of cancer cells, including prostate, breast, and lung cancer cells. PB-28 has also been found to have anti-inflammatory properties and has been tested against various inflammatory conditions. Furthermore, PB-28 has been studied for its potential applications in the treatment of pain and opioid addiction.

Properties

IUPAC Name

N'-[(E)-(3-phenoxyphenyl)methylideneamino]-N-phenylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22(25-19-9-3-1-4-10-19)14-15-23(28)26-24-17-18-8-7-13-21(16-18)29-20-11-5-2-6-12-20/h1-13,16-17H,14-15H2,(H,25,27)(H,26,28)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUQUWAMZQRRCM-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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